
N-(3-chloro-4-methylphenyl)-N'-(3-hydroxy-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-N’-(3-hydroxy-2-pyridinyl)urea: is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of both aromatic and heterocyclic moieties in its structure suggests potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-N’-(3-hydroxy-2-pyridinyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 3-hydroxy-2-pyridinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyridine ring.
Reduction: Reduction reactions may target the nitro group if present in derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the chlorine atom.
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Substitution: Conditions involving like or .
Major Products: The major products depend on the specific reactions and conditions but may include various substituted urea derivatives and oxidized or reduced forms of the original compound.
科学的研究の応用
Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: In medicinal chemistry, urea derivatives are often explored for their potential as therapeutic agents, including antimicrobial , anti-inflammatory , and anticancer properties.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action for N-(3-chloro-4-methylphenyl)-N’-(3-hydroxy-2-pyridinyl)urea would depend on its specific biological target. Generally, urea derivatives can interact with proteins, enzymes, or receptors, leading to inhibition or activation of specific pathways. The presence of the hydroxyl and chloro groups may enhance binding affinity and specificity.
類似化合物との比較
- N-(3-chloro-4-methylphenyl)-N’-(2-hydroxy-3-pyridinyl)urea
- N-(3-chloro-4-methylphenyl)-N’-(4-hydroxy-2-pyridinyl)urea
- N-(3-chloro-4-methylphenyl)-N’-(3-hydroxy-4-pyridinyl)urea
Uniqueness: The unique combination of the 3-chloro-4-methylphenyl and 3-hydroxy-2-pyridinyl moieties in N-(3-chloro-4-methylphenyl)-N’-(3-hydroxy-2-pyridinyl)urea may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
CAS番号 |
853319-27-4 |
|---|---|
分子式 |
C13H12ClN3O2 |
分子量 |
277.70 g/mol |
IUPAC名 |
1-(3-chloro-4-methylphenyl)-3-(3-hydroxypyridin-2-yl)urea |
InChI |
InChI=1S/C13H12ClN3O2/c1-8-4-5-9(7-10(8)14)16-13(19)17-12-11(18)3-2-6-15-12/h2-7,18H,1H3,(H2,15,16,17,19) |
InChIキー |
ONKVCOMIXULIMO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC=N2)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


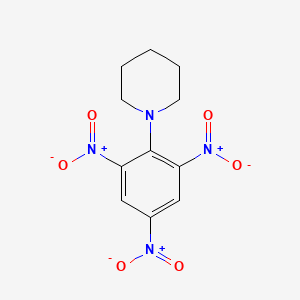
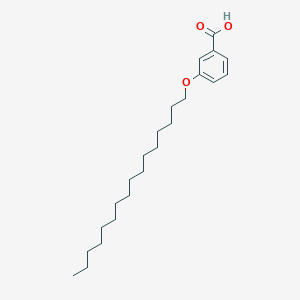
![Ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11957421.png)
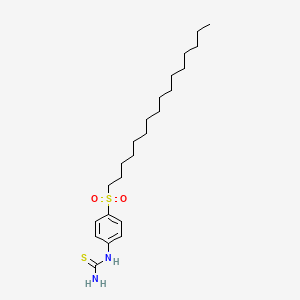
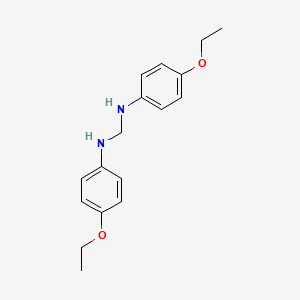

![2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate](/img/structure/B11957435.png)

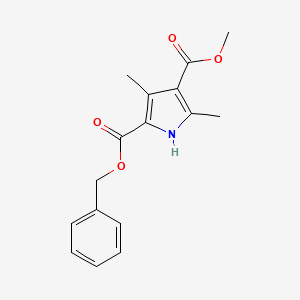

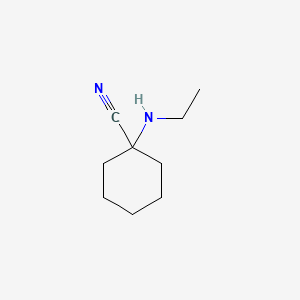
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B11957458.png)


